



Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Davunetide

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Compound of Interest		
Compound Name:	Davunetide	
Cat. No.:	B1669843	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules (MTs) are highly dynamic polymers of α - and β -tubulin heterodimers, fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell morphology.[1][2] The process of "dynamic instability" describes their stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage).[1][3] In neurons, the stability and function of the microtubule network are critical for axonal transport and synaptic plasticity.[3][4] Disruption of microtubule dynamics is an early event in many neurodegenerative diseases, including Alzheimer's disease and other tauopathies, making microtubules a key therapeutic target.[1][2][3]

Davunetide (also known as NAP or AL-108) is an eight-amino-acid peptide derived from the activity-dependent neuroprotective protein (ADNP).[5][6] It is a neuroprotective agent that has been shown to interact with and stabilize microtubules, protecting them from damage and preventing the formation of neurofibrillary tangles.[5][7] **Davunetide**'s mechanism involves promoting the interaction of Tau and end-binding (EB) proteins with microtubules, thereby enhancing their stability.[8][9][10] Live-cell imaging provides a powerful methodology to directly visualize and quantify the effects of **Davunetide** on the dynamic behavior of microtubules in real-time, offering critical insights for neurodegenerative disease research and drug development.



Proposed Mechanism of Action

Davunetide exerts its neuroprotective effects by modulating the microtubule cytoskeleton. Preclinical studies suggest that **Davunetide** does not directly polymerize tubulin but rather enhances the stability of existing microtubules, particularly under conditions of cellular stress. [6][11] The proposed mechanism involves the recruitment of microtubule-associated proteins (MAPs), such as Tau, and plus-end tracking proteins (+TIPs), like end-binding proteins (EBs), to the microtubule lattice.[8][9][10] This enhanced association helps to protect microtubules from depolymerization induced by toxins, oxidative stress, or pathological protein aggregates.

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